3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol
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Overview
Description
3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol: is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol typically involves palladium-mediated cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial in the construction of complex organic molecules
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to introduce halogen atoms.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzopyrans.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis
Biology: In biological research, 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol is investigated for its interactions with enzymes and receptors. It has shown potential as a ligand for serotonin receptors, which are involved in mood regulation .
Medicine: The compound’s potential anxiolytic properties make it a candidate for the development of new therapeutic agents for anxiety and depression .
Industry: In the industrial sector, derivatives of this compound are explored for their use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to anxiolytic effects, making it a potential therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzopyran ring.
Spirobenzopyran analogues: These compounds have a spirocyclic structure, which imparts different chemical and biological properties.
Uniqueness: 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol is unique due to the presence of both amino and hydroxyl groups, which allow for diverse chemical modifications and interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90990-80-0 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h2-3,6,11-12H,1,4,10H2 |
InChI Key |
OVHHRQKKSBBVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=C(C=C21)O)O)N |
Origin of Product |
United States |
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